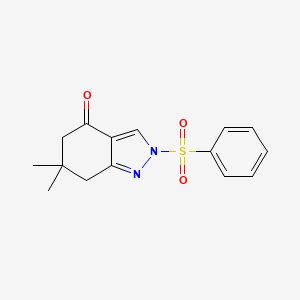![molecular formula C8H16N6 B14326218 6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 106241-58-1](/img/structure/B14326218.png)
6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of 1,3,5-triazines consists of a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The specific compound has a propylaminoethyl group attached to the triazine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with propylamine and ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired substitution pattern. The reaction proceeds through the formation of intermediate compounds, which are subsequently purified and characterized to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process, where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then isolated using techniques such as crystallization, filtration, and distillation. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted triazines, oxides, and reduced derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of polymer stabilizers and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to cellular metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its propylaminoethyl group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
106241-58-1 |
|---|---|
Molekularformel |
C8H16N6 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
6-[2-(propylamino)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H16N6/c1-2-4-11-5-3-6-12-7(9)14-8(10)13-6/h11H,2-5H2,1H3,(H4,9,10,12,13,14) |
InChI-Schlüssel |
FHMCVCWLLXILJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCC1=NC(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)
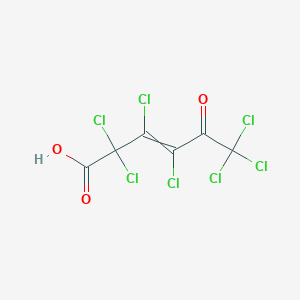
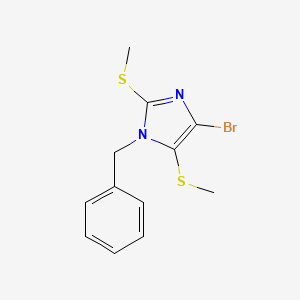
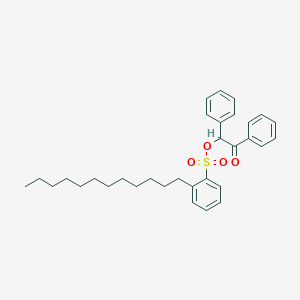
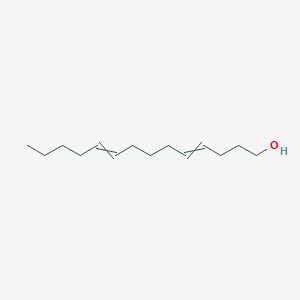


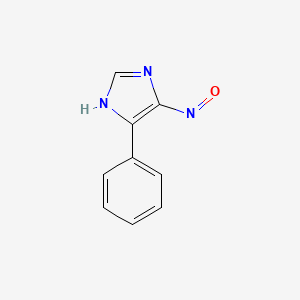
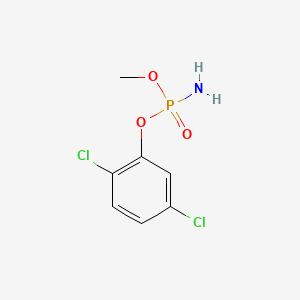
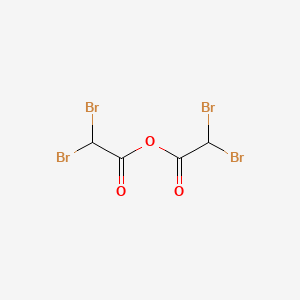
![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)](/img/structure/B14326191.png)
